Cas no 886956-14-5 (1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)

1-4-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one is a synthetic organic compound featuring a benzothiazole core linked to a piperazine moiety and a toluenesulfonyl-substituted ethanone group. Its structural complexity confers potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) substituents enhances its reactivity and binding affinity, making it suitable for targeted synthesis. The compound’s stability under standard conditions and well-defined purity profile ensure reproducibility in research applications. Its modular design allows for further derivatization, supporting the development of novel pharmacophores or materials with tailored properties.
1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one structure
886956-14-5 structure
Product name:1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one
CAS No:886956-14-5
MF:C21H22ClN3O4S2
Molecular Weight:480.000081539154
CID:5479573

1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-[4-(7-chloro-4-methoxy-2-benzothiazolyl)-1-piperazinyl]-2-[(4-methylphenyl)sulfonyl]-
    • 1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one
    • インチ: 1S/C21H22ClN3O4S2/c1-14-3-5-15(6-4-14)31(27,28)13-18(26)24-9-11-25(12-10-24)21-23-19-17(29-2)8-7-16(22)20(19)30-21/h3-8H,9-13H2,1-2H3
    • InChIKey: VRLZYBZCIVLOKN-UHFFFAOYSA-N
    • SMILES: C(=O)(N1CCN(C2=NC3=C(OC)C=CC(Cl)=C3S2)CC1)CS(C1=CC=C(C)C=C1)(=O)=O

1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2708-0454-25mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2708-0454-2μmol
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2708-0454-3mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2708-0454-10mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2708-0454-2mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2708-0454-100mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2708-0454-30mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2708-0454-40mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2708-0454-20mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2708-0454-75mg
1-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-methylbenzenesulfonyl)ethan-1-one
886956-14-5 90%+
75mg
$208.0 2023-05-16

1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one 関連文献

1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-oneに関する追加情報

Introduction to 1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one (CAS No. 886956-14-5)

1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one (CAS No. 886956-14-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by a piperazine core linked to a benzothiazole moiety and a sulfonyl group, which collectively contribute to its unique pharmacological properties. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly in the context of central nervous system (CNS) disorders and inflammatory conditions.

The benzothiazole scaffold is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. In particular, the 7-chloro-4-methoxy substitution pattern on the benzothiazole ring enhances its binding affinity to certain enzymes and receptors. When combined with the piperazine ring, which is frequently found in psychoactive drugs due to its ability to modulate neurotransmitter systems, the compound exhibits potential therapeutic effects. The presence of the 4-methylbenzenesulfonyl group further contributes to its molecular complexity, influencing both solubility and metabolic stability.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to more efficiently identify novel drug candidates. The structural motifs present in 1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one align well with known bioactive scaffolds, suggesting potential interactions with targets such as serotonin receptors (5-HT), dopamine receptors (D), and sigma receptors (σ). These interactions are particularly relevant in the treatment of neurodegenerative diseases, depression, and anxiety disorders.

In vitro studies have begun to elucidate the pharmacological profile of this compound. Initial assays suggest that it demonstrates moderate affinity for certain serotonin receptor subtypes, particularly 5-HT1A and 5-HT2A. The sulfonyl group may play a critical role in modulating these interactions by influencing both binding kinetics and receptor conformational changes. Additionally, the compound’s ability to cross the blood-brain barrier has been preliminarily assessed, indicating its potential for CNS-targeted therapies.

The 7-chloro substituent on the benzothiazole ring is known to enhance metabolic stability while maintaining pharmacological efficacy. This feature is particularly important for drug candidates intended for long-term use, as it reduces the likelihood of rapid degradation by enzymatic processes. Furthermore, the 4-methylbenzenesulfonyl group contributes to hydrophobicity, which can influence membrane permeability and distribution within biological systems.

Current research in medicinal chemistry emphasizes the importance of structure-based drug design, leveraging molecular modeling techniques to predict binding affinities and optimize lead compounds. The structural framework of 1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one provides a robust foundation for such approaches. By systematically modifying substituents like the chloro and methoxy groups, researchers can fine-tune the compound’s pharmacological profile to achieve desired therapeutic outcomes.

One of the most exciting aspects of this compound is its potential application in treating neurological disorders characterized by dysregulated neurotransmitter activity. For instance, studies have shown that modulators of serotonin receptors can have profound effects on mood regulation and cognitive function. The combination of a benzothiazole core, a piperazine moiety, and a sulfonyl group suggests that this compound may offer multifaceted mechanisms of action, making it a versatile tool for therapeutic intervention.

Evaluation of potential side effects is an integral part of drug development. Preliminary toxicology studies indicate that while this compound exhibits promising pharmacological activity, it also demonstrates acceptable safety margins at therapeutic doses. However, further comprehensive toxicological assessments are necessary to fully understand its long-term effects and potential risks.

The synthesis of complex molecules like 1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yipiperazin -1 -yl -2 - (4 - methylbenzenesulfonyl) ethan - 1 - one) requires sophisticated synthetic methodologies. Advanced techniques such as multi-step organic synthesis, coupled with purification methods like column chromatography or recrystallization, are employed to obtain high-purity material suitable for biological testing. The development of efficient synthetic routes is crucial for scalability and cost-effectiveness in drug production.

Future directions in research may involve exploring analogs of this compound with modified substitution patterns or different linking groups. By systematically varying key structural elements while maintaining core pharmacophores, researchers can identify derivatives with enhanced potency or improved pharmacokinetic profiles. Such efforts are likely to yield novel therapeutics with broader applications across multiple disease areas.

The integration of machine learning algorithms into drug discovery pipelines has revolutionized how new compounds are identified and optimized. These computational tools can predict molecular properties with remarkable accuracy based on structural data alone. As such, 1 - 4 - (7 - chloro - 4 - methoxy - 1 , 3 - benzothiazol - 2 - ylpiperazin - 1 - yl ) - 2 - ( 4 - methylbenzenesulfonyl ) ethan - 1 - one represents an excellent candidate for virtual screening campaigns aimed at identifying new lead compounds.

In conclusion, 1 - 4 - (7-chloro ...

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